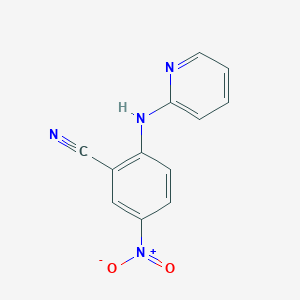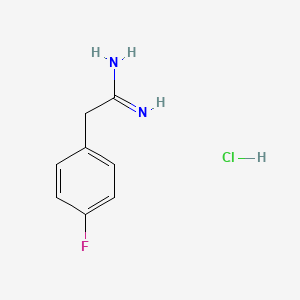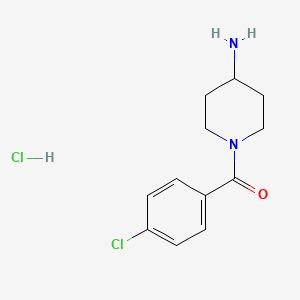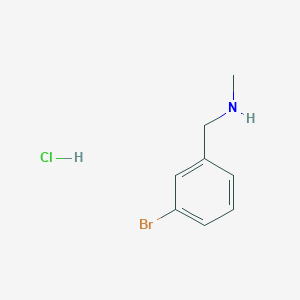
Dihidrocloruro de N’-(4-isopropilbencil)-N,N-dimetilpropano-1,3-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride is a chemical compound with a complex structure that includes a benzyl group substituted with an isopropyl group, a dimethylamino group, and a propane-1,3-diamine backbone
Aplicaciones Científicas De Investigación
N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride typically involves multiple steps, starting with the preparation of 4-isopropylbenzyl chloride. This intermediate can be synthesized from cuminaldehyde through a series of reactions, including reduction and chlorination . The next step involves the reaction of 4-isopropylbenzyl chloride with N,N-dimethyl-1,3-propanediamine under appropriate conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-pressure reactors and specialized catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzyl derivatives.
Mecanismo De Acción
The mechanism of action of N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or alteration of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride include:
4-Isopropylbenzyl alcohol: A structural derivative with similar chemical properties.
Cumyl alcohol: Another related compound with a similar benzyl group substituted with an isopropyl group.
Uniqueness
What sets N’-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino group and the propane-1,3-diamine backbone allows for a wider range of chemical reactions and biological activities, making it a versatile compound in scientific research.
Propiedades
IUPAC Name |
N',N'-dimethyl-N-[(4-propan-2-ylphenyl)methyl]propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.2ClH/c1-13(2)15-8-6-14(7-9-15)12-16-10-5-11-17(3)4;;/h6-9,13,16H,5,10-12H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIBIRBEDPCOBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCCN(C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)



![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318373.png)
![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318374.png)
![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318375.png)
![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318376.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide](/img/structure/B1318382.png)
![3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one](/img/structure/B1318383.png)



